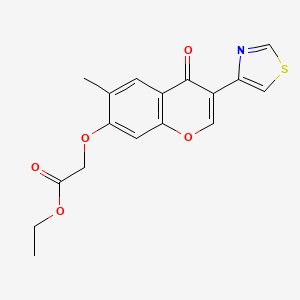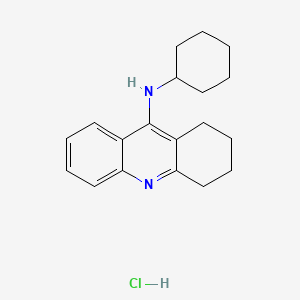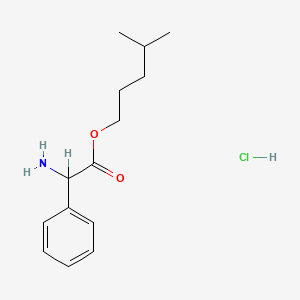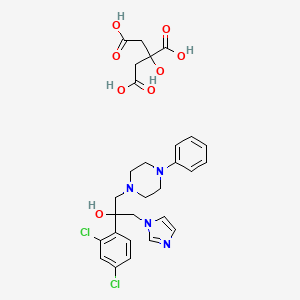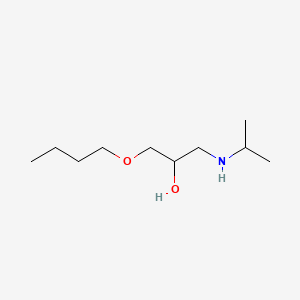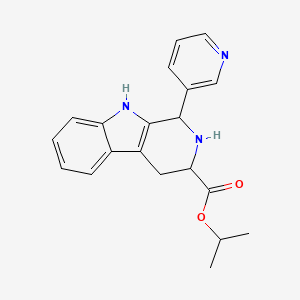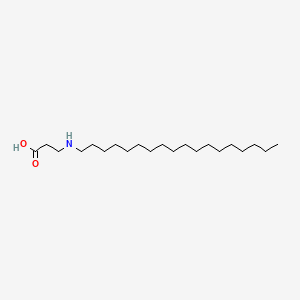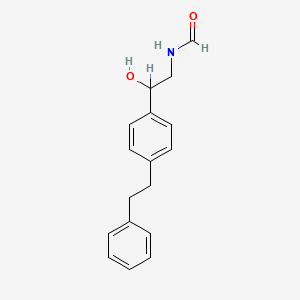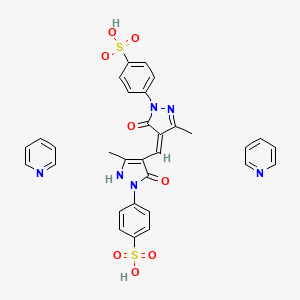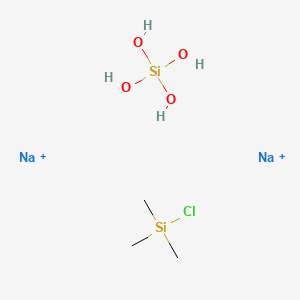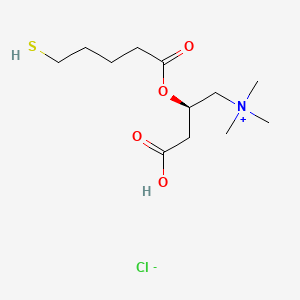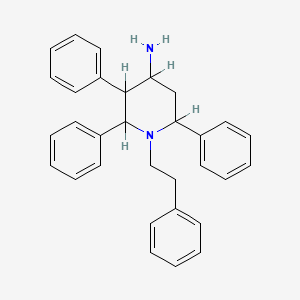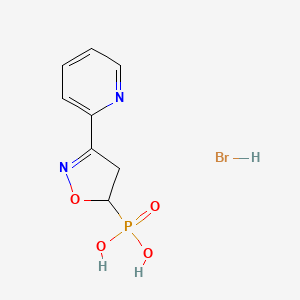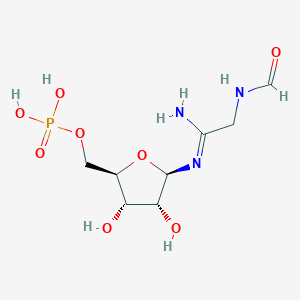
5'-Phosphoribosylformylglycinamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Phosphoribosylformylglycinamidine is a biochemical intermediate crucial in the biosynthesis of purine nucleotides. It plays a significant role in the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides, which are essential building blocks of DNA and RNA. This compound is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Phosphoribosylformylglycinamidine is synthesized from phosphoribosyl-N-formylglycineamide through the action of the enzyme phosphoribosylformylglycinamidine synthase. This enzyme catalyzes the transfer of an amino group from glutamine to phosphoribosyl-N-formylglycineamide, forming 5’-Phosphoribosylformylglycinamidine. The reaction requires ATP and water, producing ADP, glutamate, and inorganic phosphate as by-products .
Industrial Production Methods
Industrial production of 5’-Phosphoribosylformylglycinamidine typically involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as phosphoribosylformylglycinamidine synthase, to enhance the yield of the compound. Fermentation processes are optimized for maximum efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5’-Phosphoribosylformylglycinamidine undergoes several types of chemical reactions, including:
Amidation: Conversion from phosphoribosyl-N-formylglycineamide.
Cyclization: Formation of 5-aminoimidazole ribotide through the action of AIR synthetase.
Common Reagents and Conditions
Amidation: Requires ATP, glutamine, and water.
Cyclization: Requires ATP to activate the terminal carbonyl group for nucleophilic attack by the nitrogen atom at the anomeric center.
Major Products
Amidation: Produces 5’-Phosphoribosylformylglycinamidine, ADP, glutamate, and inorganic phosphate.
Cyclization: Produces 5-aminoimidazole ribotide, ADP, inorganic phosphate, and a proton.
Scientific Research Applications
5’-Phosphoribosylformylglycinamidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of purine nucleotides.
Biology: Studied for its role in nucleotide biosynthesis and its involvement in metabolic pathways.
Medicine: Investigated for its potential in developing treatments for diseases related to purine metabolism disorders.
Mechanism of Action
The mechanism of action of 5’-Phosphoribosylformylglycinamidine involves its role as an intermediate in purine nucleotide biosynthesis. It is formed from phosphoribosyl-N-formylglycineamide through the action of phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This compound is then converted to 5-aminoimidazole ribotide by AIR synthetase, which uses ATP to activate the terminal carbonyl group for nucleophilic attack . These reactions are crucial steps in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Phosphoribosyl-N-formylglycineamide: The precursor to 5’-Phosphoribosylformylglycinamidine in the purine biosynthesis pathway.
5-Aminoimidazole ribotide: The product formed from 5’-Phosphoribosylformylglycinamidine through cyclization.
Uniqueness
5’-Phosphoribosylformylglycinamidine is unique due to its specific role in the purine biosynthesis pathway. Unlike its precursor, phosphoribosyl-N-formylglycineamide, it contains an amidine group, which is essential for the subsequent cyclization reaction to form 5-aminoimidazole ribotide. This unique structure and function make it a critical intermediate in the synthesis of purine nucleotides .
Properties
CAS No. |
6157-85-3 |
|---|---|
Molecular Formula |
C8H16N3O8P |
Molecular Weight |
313.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[(Z)-(1-amino-2-formamidoethylidene)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
PMCOGCVKOAOZQM-XVFCMESISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


